molecular formula C18H16N2O B1223355 1-(1-Naphthalenylmethyl)-3-phenylurea

1-(1-Naphthalenylmethyl)-3-phenylurea

Cat. No. B1223355
M. Wt: 276.3 g/mol
InChI Key: VFDZNBDGZLNNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-naphthalenylmethyl)-3-phenylurea is a member of naphthalenes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-ray Crystal Structure: Researchers have synthesized novel thiourea derivatives with 1-naphthoyl and halo-phenyl substituents, focusing on their crystal and molecular structures. This includes the exploration of intra- and intermolecular hydrogen bonding interactions and π-stacking, as well as analyzing their thermal behavior and vibrational properties (Saeed et al., 2015).

Chemical Sensing and Binding Interactions

  • Metal Ion Binding: A study on the binding interaction between metal ions and a mono-thiourea derivative of naphthalene highlights its potential as a chemical sensor. The interaction was examined using UV-vis spectrometry, indicating possible applications in detecting specific metal ions (Ngah et al., 2016).
  • Mercury Ion Binding: Thiourea derivatives have been studied for their binding behavior with mercury ions. This includes the use of various spectroscopic methods to evaluate the stoichiometry of the host-guest complexation, offering insights into their potential use in sensing or removal of mercury ions (Ngah et al., 2017).

Antimicrobial and Antiviral Activities

  • Antimicrobial Study: Certain thiourea derivatives synthesized using microwave irradiation method were tested for antimicrobial properties against various bacteria and fungi. However, the study found no significant inhibition of bacteria and fungi, indicating a need for further exploration in this area (Ahyak et al., 2016).
  • Anti-viral Activities: The synthesis of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives and their conversion into various heterocyclic systems revealed promising antiviral activity against H5N1 virus. This suggests their potential application in the development of antiviral drugs (Flefel et al., 2014).

Analytical and Spectroscopic Applications

  • Electronic Spectroscopy: Studies on 1-(phenylethynyl)naphthalene, a related compound, involve spectroscopic investigations for understanding its role in combustion processes. This includes analysis using infrared spectroscopy, multiphoton ionization, and threshold photoelectron spectroscopy, which could be relevant for environmental monitoring (Constantinidis et al., 2014).

properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-phenylurea

InChI

InChI=1S/C18H16N2O/c21-18(20-16-10-2-1-3-11-16)19-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H2,19,20,21)

InChI Key

VFDZNBDGZLNNHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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